1-(2-(Methylthio)benzyl)piperazine, also known as 1-[4-(methylthio)benzyl]piperazine hydrochloride, is a chemical compound derived from piperazine, a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms. This compound is notable for its methylthio substituent, which influences its chemical properties and potential biological activities. It has been studied for its stimulant effects and is classified under the category of novel psychoactive substances, often linked to recreational drug use.
The compound can be synthesized through various methods involving piperazine and specific alkyl or aryl halides. It falls under the classification of piperazine derivatives and is recognized for its psychoactive properties, similar to other compounds in the piperazine class, such as benzylpiperazine. The methylthio group enhances its pharmacological profile, making it of interest in both medicinal chemistry and recreational drug markets .
The synthesis of 1-(2-(methylthio)benzyl)piperazine typically involves the reaction of 4-(methylthio)benzyl chloride with piperazine in an organic solvent such as ethanol or methanol. This reaction is conducted under reflux conditions, allowing for the formation of the desired product. Following synthesis, the product is treated with hydrochloric acid to yield the hydrochloride salt, which is more stable and easier to handle.
A simplified synthetic procedure has been developed that allows for the one-pot synthesis of monosubstituted piperazines. This method utilizes a protonated form of piperazine, which reacts with various acyl reagents or Michael acceptors without the need for protecting groups. This approach not only simplifies the synthesis but also enhances yield and purity .
The molecular formula for 1-(2-(methylthio)benzyl)piperazine is , with a molar mass of approximately 250.81 g/mol. The structure features a piperazine ring substituted at one nitrogen atom by a benzyl group that carries a methylthio group at the para position.
CC(C1CCN(CC1)CC2=CC=CC=C2SC)C
.1-(2-(Methylthio)benzyl)piperazine can undergo several chemical transformations:
These reactions highlight the versatility of 1-(2-(methylthio)benzyl)piperazine in synthetic organic chemistry.
The mechanism of action for 1-(2-(methylthio)benzyl)piperazine involves its interaction with specific receptors in the central nervous system. It is believed to act primarily as a stimulant by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to increased alertness, euphoria, and other psychoactive effects commonly associated with stimulant drugs .
Relevant data on melting points, boiling points, and specific heat capacities are often determined experimentally but are not universally reported for this compound due to its classification as a novel psychoactive substance .
1-(2-(Methylthio)benzyl)piperazine has applications primarily in research settings. Its stimulant properties make it relevant for studies investigating psychoactive substances' effects on behavior and neurochemistry. Additionally, it serves as a precursor in synthesizing other pharmacologically active compounds within medicinal chemistry.
Due to its structural similarities to other known psychoactive substances, it is also studied within the context of drug development and safety assessments related to new psychoactive substances .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3